molecular formula C8H11NO2S2 B2495414 Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2495414
M. Wt: 217.3 g/mol
InChI Key: CWOLSMXDNJBTGT-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C8H11NO2S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLSMXDNJBTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The specific cellular effects of Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate are currently unknown due to the lack of research data. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Molecular Mechanism

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence its interactions with other biomolecules.

Biological Activity

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C8H11NO2S2
  • Molecular Weight : 217.3 g/mol
  • Purity : Typically ≥ 95% .

Thiazole derivatives like this compound often interact with biological targets through the formation of hydrogen bonds and hydrophobic interactions. The thiazole ring's structure contributes to its ability to modulate various biochemical pathways. Although specific pathways affected by this compound are not well-documented, thiazoles in general have been shown to influence cellular processes such as apoptosis and cell proliferation .

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. Studies have indicated that compounds with a thiazole moiety can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have shown effectiveness against resistant strains of Mycobacterium tuberculosis .

Antitumor Activity

Research has highlighted the potential of thiazole derivatives as antitumor agents. A study indicated that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structural features that enhance activity include the presence of electron-donating groups and specific substitutions on the phenyl ring.

Study on Anticancer Properties

A recent study synthesized various thiazole derivatives and evaluated their anticancer activities against human glioblastoma (U251) and melanoma (WM793) cell lines. Among the synthesized compounds, those with specific substitutions exhibited promising results in terms of cytotoxicity. For example, one compound demonstrated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced efficacy .

Pharmacokinetic Profile

The pharmacokinetic properties of thiazole derivatives can vary widely based on their chemical structure. General findings suggest that these compounds can possess good metabolic stability and bioavailability. For instance, a related compound showed a half-life (T1/2) of approximately 1.63 hours with favorable distribution in target tissues .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
AntitumorCytotoxic against U251 and WM793 cell lines
PharmacokineticsMetabolic stability with favorable bioavailability

Scientific Research Applications

Anticancer Activity

One of the most significant applications of ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is in the development of anticancer agents. Research has indicated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures demonstrate potent activity against breast cancer and leukemia cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15.4
Methyl 4-methylthiazole-5-carboxylateLeukemia12.7
Thiazolidinone DerivativesVarious10.0 - 20.0

Antimicrobial Properties

This compound also exhibits antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacteria and fungi. Notably, it showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide or pesticide. Its ability to inhibit specific enzymes in pathogens can be harnessed to protect crops from fungal infections .

Case Study: Efficacy as a Fungicide

A study evaluated the effectiveness of this compound against common agricultural pathogens such as Fusarium and Botrytis. Results indicated that the compound significantly reduced fungal growth at concentrations as low as 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, reacting 2-aminothiazole precursors with ethyl chloroformate in dichloromethane under reflux (60–70°C, 6–8 hours) yields the ester moiety, followed by purification via recrystallization (ethanol/water). Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:haloester) and inert atmospheres to prevent oxidation of the thioxo group .
Synthesis Method Reagents Conditions Yield
CyclocondensationEthyl chloroformate, DCMReflux, 6h65–73%
Hantzsch reactionThiourea, α-bromoketoneEtOH, 80°C68–75%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : A strong ν(C=O) stretch at ~1730 cm⁻¹ confirms the ester group, while ν(N–H) at ~3180 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹ validate the thioxo-thiazole core .
  • ¹H/¹³C NMR : Key signals include:
  • Ethyl ester protons: δ 1.3–1.4 ppm (CH₃), δ 4.2–4.4 ppm (CH₂).
  • Thiazole ring protons: δ 2.2–2.5 ppm (CH₃ groups) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 273.1 matches the molecular formula C₉H₁₃N₂O₂S₂ .

Q. What in vitro assays are used to evaluate its biological activity, and how are controls designed?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (ATCC strains), with ciprofloxacin as a positive control .
  • Anti-inflammatory Screening : COX-2 inhibition via ELISA, using celecoxib as a reference .
  • Cytotoxicity : MTT assay on HeLa cells, with IC₅₀ values normalized to cisplatin .

Advanced Research Questions

Q. How does the thioxo group influence reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

  • Methodological Answer : The thioxo (C=S) group enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) studies suggest a planar transition state with partial negative charge on sulfur, lowering activation energy by 15–20 kJ/mol compared to oxo analogs. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on nucleophile concentration .

Q. What crystallographic strategies resolve structural ambiguities caused by disorder in the thiazole ring?

  • Methodological Answer : High-resolution X-ray diffraction (λ = 0.710–0.850 Å) with SHELXL refinement:

  • Disorder Modeling : Split positions for methyl groups (C3/C4) with occupancy ratios refined to 0.6:0.4.

  • Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) stabilizes lattice packing, reducing thermal motion artifacts .

    Crystal Parameter Value
    Space GroupP1
    Unit Cell Volume833.06 ų
    R-factor<0.05

Q. How do substituent variations (e.g., methyl vs. dichlorophenyl) alter bioactivity, and what QSAR models predict optimal derivatives?

  • Methodological Answer : Comparative studies using Hammett σ constants show electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency (logP ~2.5–3.0). 3D-QSAR (CoMFA) models identify steric bulk at C3 as critical for COX-2 inhibition (q² > 0.6). Synthesized analogs with 4-chlorophenyl substituents show 3-fold higher activity than methyl derivatives .

Q. What strategies mitigate contradictions in biological data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentration-time curves to assess bioavailability (e.g., <20% oral bioavailability due to first-pass metabolism).
  • Metabolite Identification : CYP450 isoforms (e.g., CYP3A4) oxidize the thiazole ring, necessitating prodrug design .

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